

Tautomeric forms of 6-Chloro-1H-indazol-5-amine

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Compound of Interest

Compound Name: 6-Chloro-1H-indazol-5-amine

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An In-Depth Technical Guide to the Tautomeric Forms of **6-Chloro-1H-indazol-5-amine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole scaffolds are cornerstones in medicinal chemistry, renowned for their diverse pharmacological activities.[1] However, the inherent annular tautomerism of the indazole ring system presents a critical challenge in drug design and development. The subtle shift of a single proton between the two nitrogen atoms (N1 and N2) gives rise to 1H- and 2H-tautomers, which are distinct chemical entities with unique physicochemical and biological profiles.[2] This guide provides a comprehensive technical exploration of the tautomerism of **6-Chloro-1H-indazol-5-amine**, a key intermediate in the synthesis of various therapeutic agents.[3] We will delve into the structural nuances of its tautomeric forms, present robust experimental and computational methodologies for their unambiguous characterization, and discuss the profound implications of this phenomenon on the drug development lifecycle.

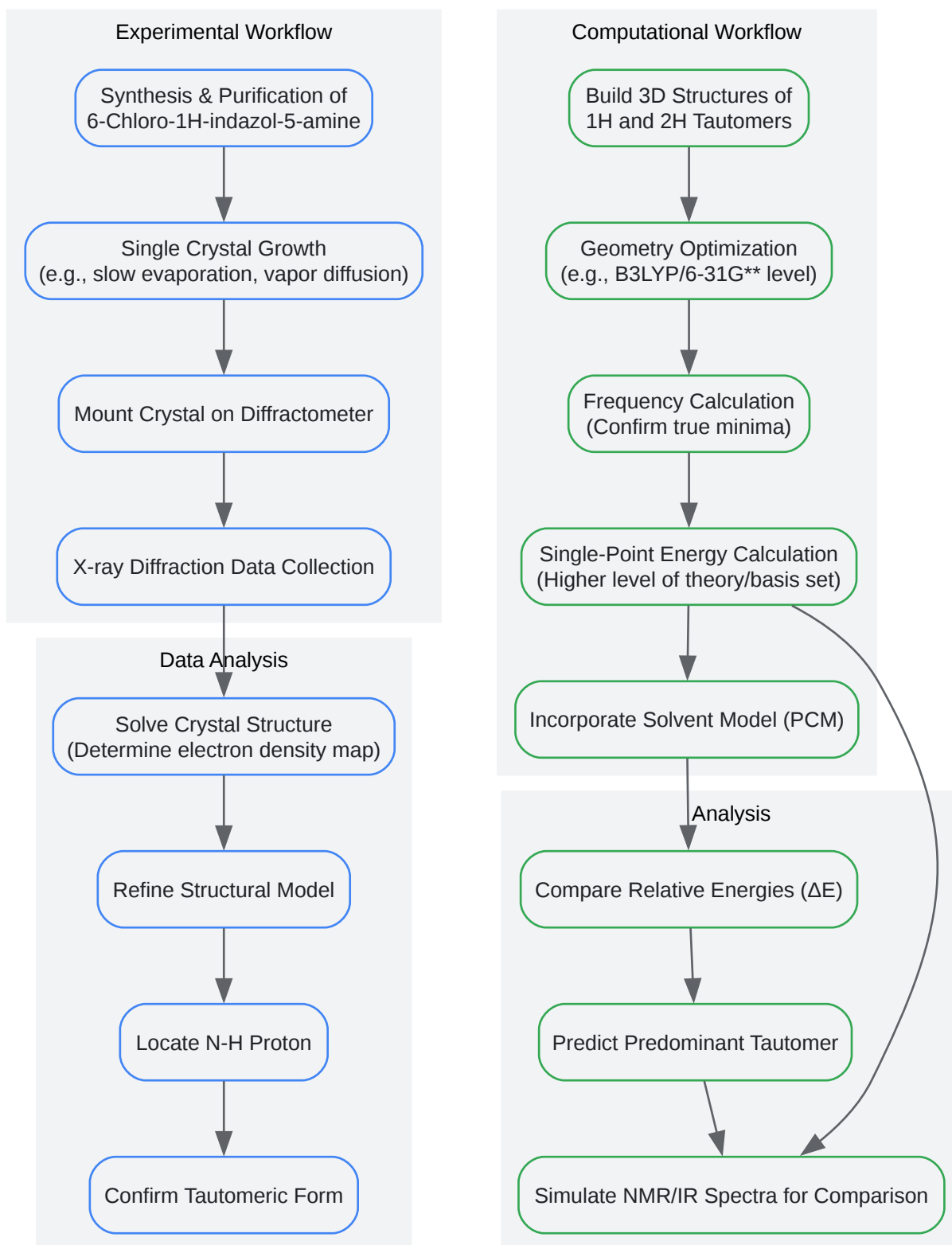
The Principle of Annular Tautomerism in Indazoles

Indazole, a ten- π electron aromatic heterocyclic system, exhibits a form of prototropic tautomerism where a hydrogen atom can reside on either of the two nitrogen atoms of the pyrazole ring.[4] This results in an equilibrium between two primary forms: the 1H-indazole and the 2H-indazole.

- 1H-Indazole: This tautomer features the mobile proton on the N1 nitrogen. It is often referred to as the "benzenoid" form and is generally the more thermodynamically stable of the two in the gas phase, solution, and solid state for the parent indazole.[2][4][5]
- 2H-Indazole: In this form, the proton is located on the N2 nitrogen. This is known as the "quinonoid" form and is typically higher in energy.[4]

The position of this equilibrium is not fixed; it is a dynamic process influenced by a delicate interplay of electronic effects from substituents, the surrounding solvent environment, temperature, and pH.[6] For drug development professionals, a precise understanding of which tautomer predominates under physiological conditions is paramount, as the two forms can exhibit differential binding affinities to biological targets, solubility, and metabolic stability.[7]

The tautomeric equilibrium for **6-Chloro-1H-indazol-5-amine** is illustrated below.



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